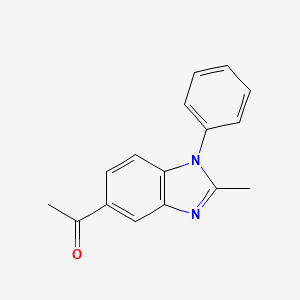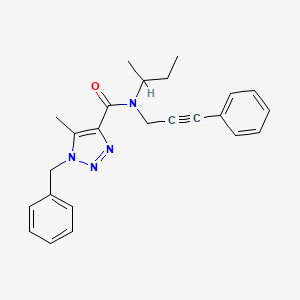![molecular formula C17H13Cl3N2O5 B3824432 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B3824432.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide
Overview
Description
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in the field of sports performance enhancement and medical treatment. This compound belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to modulate various metabolic pathways in the body.
Mechanism of Action
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating various metabolic pathways in the body. Activation of PPARδ leads to increased expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake, among others. This leads to improved energy production and utilization, as well as improved insulin sensitivity and lipid metabolism.
Biochemical and Physiological Effects
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including increased expression of genes involved in energy metabolism, improved muscle fiber efficiency, improved insulin sensitivity, and improved lipid metabolism. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of various medical conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide for laboratory experiments is its specificity for PPARδ, which allows for targeted modulation of metabolic pathways. However, one limitation is that its effects may vary depending on the specific experimental conditions, such as the type of cells or animal models used.
Future Directions
There are a number of potential future directions for research on N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide, including:
1. Further studies on its potential applications in the treatment of medical conditions such as obesity, diabetes, and cardiovascular disease.
2. Studies on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Studies on its potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies.
4. Studies on the long-term safety and efficacy of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide, particularly in the context of sports performance enhancement.
5. Development of new PPARδ agonists with improved specificity and efficacy for various metabolic pathways.
Conclusion
In conclusion, N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide is a synthetic drug that has been extensively studied for its potential applications in sports performance enhancement and medical treatment. Its mechanism of action involves activation of PPARδ, leading to improved energy metabolism, insulin sensitivity, and lipid metabolism. While it has shown promise in various studies, further research is needed to fully understand its potential applications and long-term safety and efficacy.
Scientific Research Applications
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide has been extensively studied for its potential applications in sports performance enhancement, particularly in endurance sports such as long-distance running and cycling. It has been shown to increase the expression of genes involved in energy metabolism and improve the efficiency of muscle fibers, leading to improved endurance and performance.
In addition to its potential use in sports performance enhancement, N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide has also been studied for its potential applications in the treatment of various medical conditions, including obesity, diabetes, and cardiovascular disease. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism, making it a promising candidate for the treatment of these conditions.
properties
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O5/c1-10(23)11-5-7-14(8-6-11)27-16(17(18,19)20)21-15(24)12-3-2-4-13(9-12)22(25)26/h2-9,16H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPVTIOIWWIHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-dimethyl[1,3]thiazolo[5',4':5,6]naphtho[2,1-d][1,3]thiazole](/img/structure/B3824351.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B3824354.png)



![(2-furylmethyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3824388.png)




![2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B3824440.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B3824448.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3824468.png)